4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzimidazole structure, followed by the introduction of the dimethylamino and methylphenyl groups through a series of substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(dimethylamino)phenyl isocyanate
- Methanone, bis[4-(dimethylamino)phenyl]-
- 4,4’-dimethoxydiphenylamine
Uniqueness
What sets 4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart from these similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H27N5O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H27N5O/c1-17-9-13-20(14-10-17)29-26(33)24-18(2)28-27-30-22-7-5-6-8-23(22)32(27)25(24)19-11-15-21(16-12-19)31(3)4/h5-16,25H,1-4H3,(H,28,30)(H,29,33) |
InChI Key |
AFHYWEYSDWKWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)N(C)C)C |
Origin of Product |
United States |
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